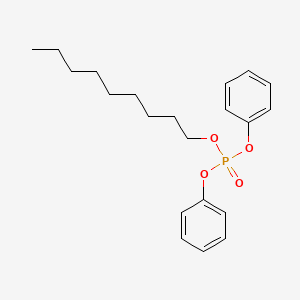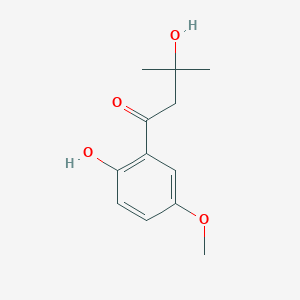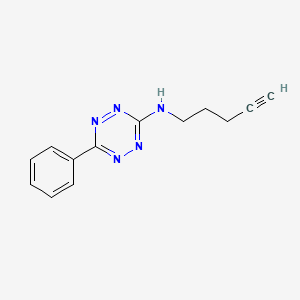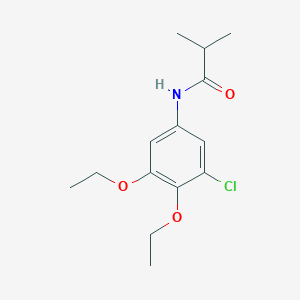
Nonyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a nonyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various industrial processes, particularly as a plasticizer and flame retardant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonyl diphenyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Wirkmechanismus
The mechanism of action of nonyl diphenyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein function. The compound is also known to act as an endocrine disruptor, mimicking the action of natural hormones and binding to hormone receptors, thereby affecting hormonal balance and signaling pathways.
Similar Compounds:
Nonylphenol: A related compound with similar industrial applications but different chemical properties.
Diphenyl Phosphate: Lacks the nonyl group but shares the phosphate moiety.
Tris(4-nonylphenyl) Phosphite: Another related compound used as an antioxidant in polymers.
Uniqueness: this compound is unique due to its combination of the nonyl group and diphenyl phosphate moiety, which imparts specific chemical and physical properties. Its ability to act as both a plasticizer and flame retardant makes it particularly valuable in industrial applications.
Eigenschaften
| 96663-10-4 | |
Molekularformel |
C21H29O4P |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
nonyl diphenyl phosphate |
InChI |
InChI=1S/C21H29O4P/c1-2-3-4-5-6-7-14-19-23-26(22,24-20-15-10-8-11-16-20)25-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI-Schlüssel |
BKENCPVCULYKSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/no-structure.png)






